molecular formula C24H29Cl2N5O3 B1192186 ADP-2341

ADP-2341

Cat. No.: B1192186
M. Wt: 506.43
InChI Key: MSZAROLOQGWZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-2341 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical and pharmacological properties include:

  • Topological Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media.
  • Lipophilicity: LogP values vary by computational method (XLOGP3 = 2.15, WLOGP = 0.78) .

Synthesized via a palladium-catalyzed cross-coupling reaction in tetrahydrofuran (THF)/water at 75°C, this compound employs (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents . Its structural features include bromo, chloro, and boronic acid substituents, which are critical for target binding and stability.

Properties

Molecular Formula

C24H29Cl2N5O3

Molecular Weight

506.43

IUPAC Name

2-(2-(2-(3-chloro-5-(4-(8-chlorocinnolin-4-yl)piperazin-1-yl)phenoxy)ethoxy)ethoxy)ethan-1-amine

InChI

InChI=1S/C24H29Cl2N5O3/c25-18-14-19(16-20(15-18)34-13-12-33-11-10-32-9-4-27)30-5-7-31(8-6-30)23-17-28-29-24-21(23)2-1-3-22(24)26/h1-3,14-17H,4-13,27H2

InChI Key

MSZAROLOQGWZRX-UHFFFAOYSA-N

SMILES

NCCOCCOCCOC1=CC(N2CCN(C3=C4C=CC=C(Cl)C4=NN=C3)CC2)=CC(Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADP2341;  ADP 2341;  ADP-2341

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Similarities: All compounds share a boronic acid core with halogen substitutions, enabling covalent interactions with biological targets (e.g., proteases) .

Divergences in Lipophilicity:

  • This compound’s LogP (2.15) balances solubility and membrane permeability.
  • The dichloro derivative likely has higher LogP (>3.0), which may reduce aqueous solubility but enhance tissue penetration.

Pharmacological Implications:

  • This compound’s BBB permeability and high GI absorption make it suitable for CNS-targeting therapies, whereas more lipophilic analogs may face solubility challenges .
  • The absence of CYP inhibition in this compound reduces drug-drug interaction risks compared to compounds with heterocyclic moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ADP-2341
Reactant of Route 2
Reactant of Route 2
ADP-2341

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